molecular formula C18H21N5O3 B12185741 N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B12185741
M. Wt: 355.4 g/mol
InChI Key: WVVPKEXZSJVSSV-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide is a complex organic compound featuring a benzodiazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the spirocyclic structure. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C18H21N5O3/c1-22-17(26)23(15(25)18(22)9-5-2-6-10-18)11-14(24)21-16-19-12-7-3-4-8-13(12)20-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H2,19,20,21,24)

InChI Key

WVVPKEXZSJVSSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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